molecular formula C15H18N2O3 B8056576 AB-CHMINACA metabolite M5A CAS No. 2207957-90-0

AB-CHMINACA metabolite M5A

Cat. No. B8056576
CAS RN: 2207957-90-0
M. Wt: 274.31 g/mol
InChI Key: XMHBGLQLPWENIV-UHFFFAOYSA-N
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Description

AB-CHMINACA metabolite M5A is a useful research compound. Its molecular formula is C15H18N2O3 and its molecular weight is 274.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality AB-CHMINACA metabolite M5A suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about AB-CHMINACA metabolite M5A including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Metabolism of AB-CHMINACA : Erratico et al. (2015) studied the in vitro metabolism of AB-CHMINACA using human liver microsomes. They identified twenty-six metabolites, including hydroxylated and carboxylated metabolites. This study is significant for understanding the metabolic pathways and potential biomarkers of AB-CHMINACA in humans (Erratico et al., 2015).

  • Identification in Biological Samples : Wurita et al. (2016) identified and quantified metabolites of AB-CHMINACA in the urine of an abuser. Their work is crucial for forensic analysis and understanding the drug’s presence in biological samples (Wurita et al., 2016).

  • Detection in Hair Samples : Sim et al. (2017) developed a method for detecting AB-CHMINACA and its metabolites in human hair, useful for forensic applications and understanding long-term exposure (Sim et al., 2017).

  • Toxicological Impact : Maeda et al. (2018) discussed a case of sudden death associated with AB-CHMINACA use, highlighting the drug’s potential toxicological impacts (Maeda et al., 2018).

  • Metabolite Analysis in Forensic Context : Franz et al. (2016) examined the detection of drug metabolites in hair, including those of synthetic cannabinoids like AB-CHMINACA. Their work aids in understanding how these metabolites are incorporated into hair and their forensic implications (Franz et al., 2016).

  • Broad Screening in Toxicology : Tynon et al. (2017) described a method for screening various synthetic cannabinoids, including AB-CHMINACA, in human blood, aiding in broad toxicological analysis (Tynon et al., 2017).

  • Activity of Metabolites : Wouters et al. (2019) focused on the activity of metabolites of synthetic cannabinoid receptor agonists, including those related to AB-CHMINACA, providing insights into their potential effects (Wouters et al., 2019).

properties

IUPAC Name

1-[(4-hydroxycyclohexyl)methyl]indazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3/c18-11-7-5-10(6-8-11)9-17-13-4-2-1-3-12(13)14(16-17)15(19)20/h1-4,10-11,18H,5-9H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMHBGLQLPWENIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CN2C3=CC=CC=C3C(=N2)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901342337
Record name 1-((4-Hydroxycyclohexyl)methyl)-1H-indazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901342337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

AB-CHMINACA metabolite M5A

CAS RN

2207957-90-0
Record name 1-((4-Hydroxycyclohexyl)methyl)-1H-indazole-3-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2207957900
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-((4-HYDROXYCYCLOHEXYL)METHYL)-1H-INDAZOLE-3-CARBOXYLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HEV54ZU2VP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.